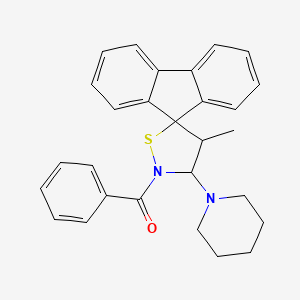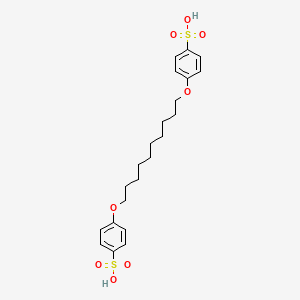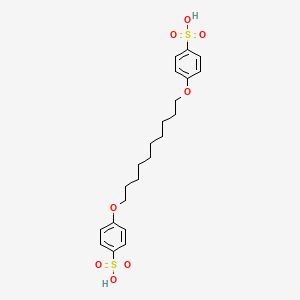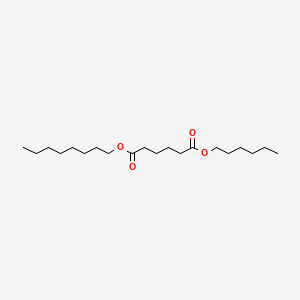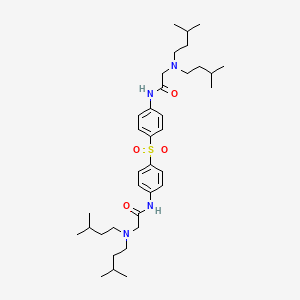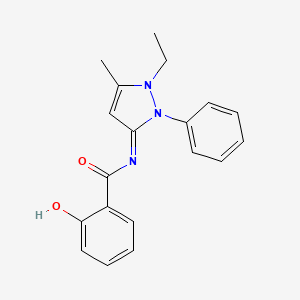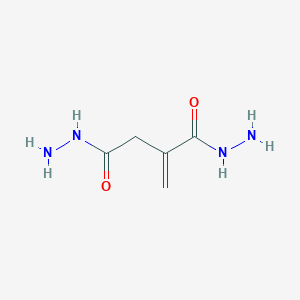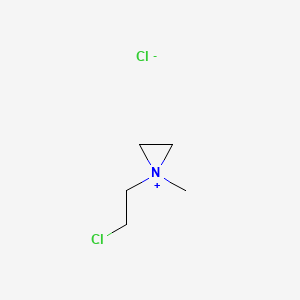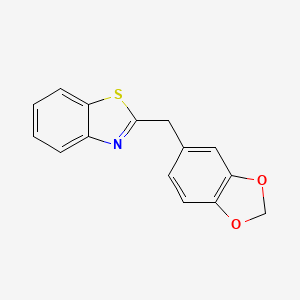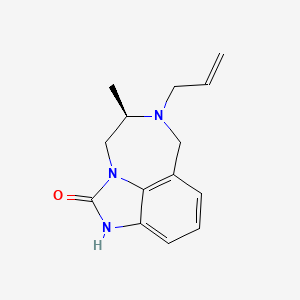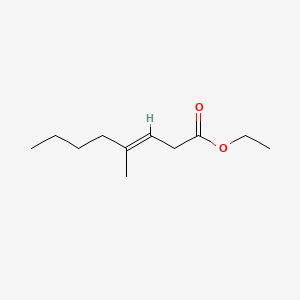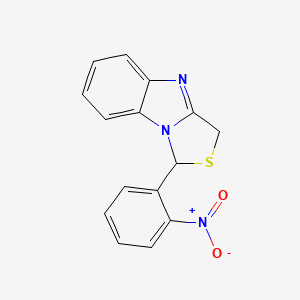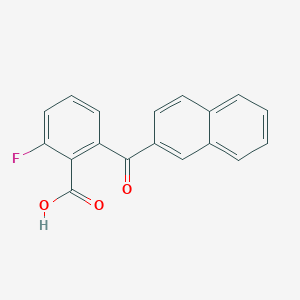
7-chloro-9H-fluorene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-9H-fluorene-4-carboxylic acid is an organic compound with the molecular formula C14H9ClO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a carboxylic acid functional group at the 4-position and a chlorine atom at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-9H-fluorene-4-carboxylic acid typically involves the chlorination of fluorene followed by carboxylation. One common method includes the chlorination of fluorene using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 7-position. The resulting 7-chlorofluorene is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and carboxylation reactions. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-9H-fluorene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-chloro-9H-fluorenone-4-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: 7-Chloro-9H-fluorenone-4-carboxylic acid.
Reduction: 7-Chloro-9H-fluorene-4-methanol or 7-chloro-9H-fluorene-4-aldehyde.
Substitution: Products depend on the nucleophile used, such as 7-methoxy-9H-fluorene-4-carboxylic acid.
Scientific Research Applications
7-Chloro-9H-fluorene-4-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-chloro-9H-fluorene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further affecting the compound’s reactivity and interactions. These properties make it a valuable tool in studying molecular interactions and developing new therapeutic agents .
Comparison with Similar Compounds
9H-Fluorene-4-carboxylic acid: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
7-Nitro-9H-fluorene-4-carboxylic acid: Contains a nitro group instead of a chlorine atom, leading to distinct electronic and steric effects.
7-Chloro-9H-fluorene-1-carboxylic acid: The carboxylic acid group is at the 1-position instead of the 4-position, altering its chemical behavior.
Uniqueness: 7-Chloro-9H-fluorene-4-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group at specific positions on the fluorene ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
6954-56-9 |
|---|---|
Molecular Formula |
C14H9ClO2 |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
7-chloro-9H-fluorene-4-carboxylic acid |
InChI |
InChI=1S/C14H9ClO2/c15-10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)14(16)17/h1-5,7H,6H2,(H,16,17) |
InChI Key |
KLYWKFQXUGRONV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C1C=C(C=C3)Cl)C(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


